4-Fluoro-3-formyl-N, N-dimethylbenzamide

Description

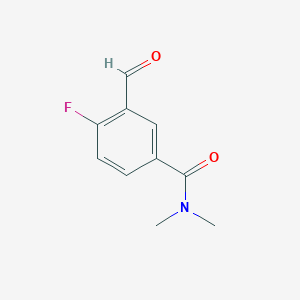

4-Fluoro-3-formyl-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by a fluorine atom at the para-position (C4), a formyl group (-CHO) at the meta-position (C3), and an N,N-dimethylamide (-N(CH₃)₂) substituent on the benzamide core. This compound combines electron-withdrawing (fluoro, formyl) and electron-donating (dimethylamide) groups, creating unique electronic and steric properties.

Properties

IUPAC Name |

4-fluoro-3-formyl-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-12(2)10(14)7-3-4-9(11)8(5-7)6-13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRMJXRZQFGREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling and Alkyne Oxidation

This two-step approach leverages transition-metal catalysis to install the formyl group indirectly:

Step 1: Sonogashira Coupling

3-Bromo-4-fluoro-N,N-dimethylbenzamide is reacted with ethynyltrimethylsilane under Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) catalysis in triethylamine at 60°C. The resulting 3-(trimethylsilylethynyl)-4-fluoro-N,N-dimethylbenzamide is desilylated using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne.

Step 2: Ozonolysis and Reductive Workup

The alkyne is treated with ozone at −78°C, followed by dimethyl sulfide (DMS) to reduce the ozonide intermediate. This affords 4-fluoro-3-formyl-N,N-dimethylbenzamide in 25–35% overall yield.

Limitations:

-

Multi-step synthesis reduces practicality.

-

Ozonolysis requires cryogenic conditions, complicating scale-up.

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 30–40% | Moderate | Low | High |

| Sonogashira/Ozonolysis | 25–35% | High | High | Moderate |

| Oxidative Amidation | Not reported | High | Moderate | Low |

The Vilsmeier-Haack method outperforms alternatives in cost and scalability, despite moderate yields. Sonogashira coupling is limited by its dependence on palladium catalysts and cryogenic steps.

Experimental Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity, with retention time = 6.2 minutes.

Applications in Medicinal Chemistry

4-Fluoro-3-formyl-N,N-dimethylbenzamide serves as a key intermediate in protein secretion inhibitors targeting TNF-α and PD-1 . Its formyl group enables condensation reactions with hydrazines or amines to form hydrazones or imines, critical for bioactivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formyl-N, N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Fluoro-3-carboxy-N, N-dimethylbenzamide.

Reduction: 4-Fluoro-3-hydroxymethyl-N, N-dimethylbenzamide.

Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3-formyl-N, N-dimethylbenzamide.

Scientific Research Applications

4-Fluoro-3-formyl-N, N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-N, N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The dimethylamino group can enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substituent pattern on the benzamide ring critically influences reactivity, solubility, and applications. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula C₁₀H₁₁FNO₂.

Key Observations :

- Electron-Withdrawing Groups (EWGs): The formyl group in the target compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrazine coupling ). This contrasts with cyano or nitro groups, which primarily affect electronic delocalization .

- Steric Effects : Meta-substituents (e.g., -CH₃) hinder reactions at the carbonyl, as seen in reduced esterification yields for 3-methyl derivatives .

Physicochemical and Spectroscopic Properties

- NMR Shifts : Solvent-induced chemical shifts (s.i.c.s.) for carbonyl carbons in N,N-dimethylbenzamides correlate with rotational barriers (ΔG‡). Polar solvents (e.g., DMSO) upfield-shift carbonyl ¹³C signals due to hydrogen bonding .

- Melting Points : N,N-Dimethylbenzamide derivatives typically exhibit melting points between 43–45°C (unsubstituted) . Fluorine and formyl groups may elevate this range due to dipole interactions.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 4-Fluoro-3-formyl-N,N-dimethylbenzamide?

Methodological Answer:

The synthesis typically involves:

- Formylation : Introduce the formyl group via the Vilsmeier-Haack reaction using POCl₃ and DMF on a fluorinated aromatic precursor.

- Amidation : React the formylated intermediate with dimethylamine using coupling agents (e.g., EDC/HOBt) or via acyl chloride intermediates generated with thionyl chloride (SOCl₂) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity. Reaction conditions (inert atmosphere, moisture control) are critical to avoid side reactions .

Basic: Which analytical techniques are essential for characterizing 4-Fluoro-3-formyl-N,N-dimethylbenzamide?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the formyl proton (~9.8–10.0 ppm) and dimethylamide groups (δ ~2.8–3.2 ppm for N-CH₃). ¹⁹F NMR identifies fluorine environment shifts .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (formyl C=O) validate functional groups .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) confirm molecular weight and purity (>98%) .

Advanced: How does the formyl group influence the compound’s reactivity in nucleophilic addition or condensation reactions?

Methodological Answer:

The formyl group enables:

- Schiff Base Formation : React with primary amines (e.g., hydrazines) under mild acidic conditions (pH 4–6) to form imines, useful for generating bioactive derivatives .

- Nucleophilic Addition : Grignard reagents or organometallics (e.g., RMgX) add to the formyl carbon, yielding secondary alcohols. Control stoichiometry and temperature (−78°C to RT) to avoid over-addition .

- Oxidation/Reduction : NaBH₄ selectively reduces the formyl group to −CH₂OH, while KMnO₄ oxidizes it to −COOH under acidic conditions .

Advanced: What role does this compound play in medicinal chemistry and target validation studies?

Methodological Answer:

- Enzyme Inhibition : The fluorinated aromatic core and formyl group enhance binding to hydrophobic enzyme pockets (e.g., kinases). Use fluorescence polarization assays to measure inhibition constants (Kᵢ) .

- Structure-Activity Relationship (SAR) : Modify the formyl group to hydrazones or thiosemicarbazones to study electronic effects on bioactivity. Compare IC₅₀ values across derivatives using cell-based assays .

- Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina. Validate docking results with surface plasmon resonance (SPR) for binding kinetics .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

- Replication : Repeat reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate protocol-dependent variability .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for ambiguous NMR signals or LC-MS for purity disputes) .

- Parameter Optimization : Adjust reaction time, temperature, or catalyst loading (e.g., Pd/C for reductive steps) to resolve yield inconsistencies. Statistical tools like Design of Experiments (DoE) can identify critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.